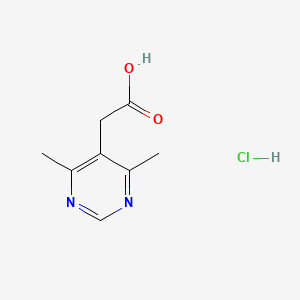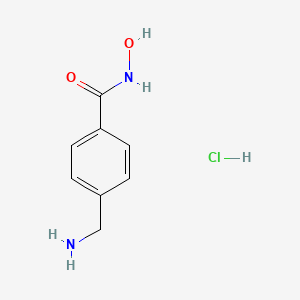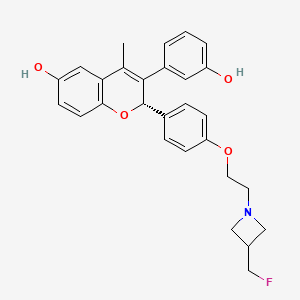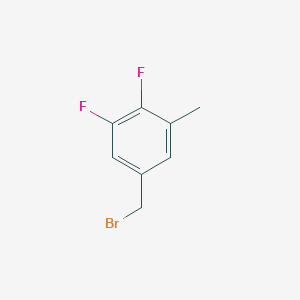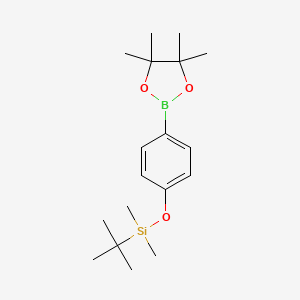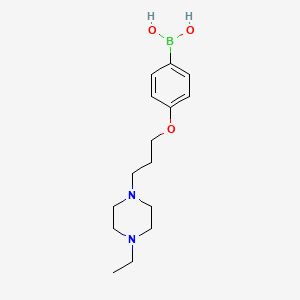
4-(3-(4-乙基哌嗪-1-基)丙氧基)苯基硼酸
描述
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound features a phenylboronic acid moiety linked to an ethylpiperazine group via a propoxy chain, making it a versatile reagent in organic synthesis and medicinal chemistry.
科学研究应用
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential as a drug candidate or a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other industrial chemicals.
作用机制
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it belongs to the class of n-arylpiperazines , which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Target of Action
Biochemical Pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid typically involves a multi-step process:
Formation of the Propoxy Linker: The initial step involves the reaction of 4-bromophenol with 3-chloropropanol under basic conditions to form 4-(3-hydroxypropoxy)bromobenzene.
Introduction of the Ethylpiperazine Group: The intermediate 4-(3-hydroxypropoxy)bromobenzene is then reacted with 1-ethylpiperazine in the presence of a base such as potassium carbonate to yield 4-(3-(4-ethylpiperazin-1-yl)propoxy)bromobenzene.
Boronate Formation: Finally, the bromobenzene derivative is subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to form 4-(3-(4-ethylpiperazin-1-yl)propoxy)phenylboronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Various substituted ethylpiperazine derivatives.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in the synthesis of complex organic molecules.
3-(4-Ethylpiperazin-1-yl)propoxybenzene: Lacks the boronic acid group but shares the ethylpiperazine and propoxy moieties.
Uniqueness
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is unique due to the combination of its boronic acid and ethylpiperazine functionalities, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
属性
IUPAC Name |
[4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-2-17-9-11-18(12-10-17)8-3-13-21-15-6-4-14(5-7-15)16(19)20/h4-7,19-20H,2-3,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDYZCASKNTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193076 | |
| Record name | B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-50-2 | |
| Record name | B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
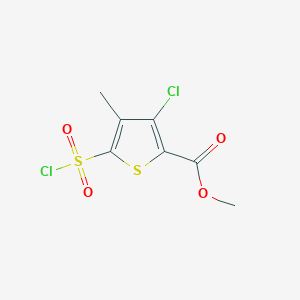
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
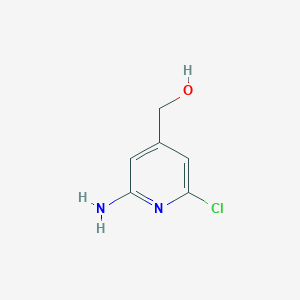
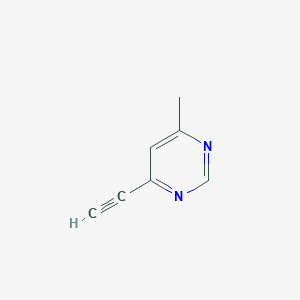
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)
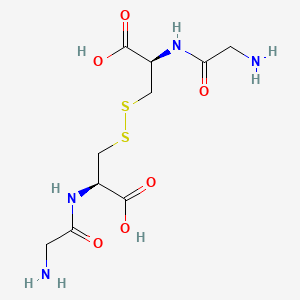

![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
